(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine
Description
BenchChem offers high-quality (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-5-chloro-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYQNCCQCICHI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine solubility and stability
Solubility, Stability, and Process Handling
Executive Summary
(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine (CAS: Generic racemic 769-21-1; (3R)-specific: N/A in common public databases, often proprietary) is a privileged chiral scaffold in medicinal chemistry. Structurally, it consists of a dihydrobenzofuran core with a chlorine substituent at the C5 position and a primary amine at the benzylic C3 position.
This molecule is a critical pharmacophore in the development of selective 5-HT2C receptor agonists (related to antiobesity and CNS therapeutics) and biased ligands for G-protein coupled receptors (GPCRs). Its specific (3R)-stereochemistry is often the "eutomer" (active enantiomer) required for high-affinity binding, making its optical purity and stability paramount during drug development.
This guide details the physicochemical behavior, solubility limits, and stability protocols required to handle this intermediate with high scientific integrity.
Physicochemical Profile
The behavior of this molecule is dictated by the interplay between its lipophilic chlorobenzofuran core and the basic, polar primary amine.
| Property | Value / Characteristic | Context |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| pKa (Conjugate Acid) | 8.8 – 9.2 (Estimated) | Benzylic amines are slightly less basic than alkyl amines due to the inductive effect of the oxygen and aromatic ring. |
| LogP (Free Base) | ~1.8 – 2.1 | Moderately lipophilic. Extracts well into DCM or EtOAc at pH > 10. |
| LogD (pH 7.4) | -0.5 – 0.2 | At physiological pH, it exists predominantly as the protonated cation, increasing water solubility. |
| Physical State | Oil (Free Base) / Solid (Salt) | The free base is typically a viscous, pale yellow oil. The Hydrochloride (HCl) salt is a white crystalline solid (mp > 200°C). |
| Chiral Center | C3 (Benzylic) | Susceptible to racemization under harsh basic conditions or radical mechanisms. |
Solubility Analysis & Solvent Compatibility
The solubility profile is binary, depending entirely on the protonation state of the C3-amine.
A. Free Base Form (Neutral)
-
Soluble In: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol, Isopropyl Alcohol (IPA), Toluene.
-
Insoluble In: Water (neutral/basic pH), Hexanes (partial solubility, often oils out).
-
Process Implication: To extract the amine from an aqueous reaction mixture, adjust the aqueous phase to pH > 11 (using NaOH or K₂CO₃) and extract with DCM.
B. Salt Forms (Cationic)
-
Hydrochloride (HCl): Highly soluble in Water, Methanol, DMSO. Sparingly soluble in Acetone, IPA. Insoluble in DCM, Ether.
-
Tartrate/Mandelate (Resolution Salts): These diastereomeric salts often exhibit differential solubility in alcohols (Ethanol/Methanol), which is the basis for their optical resolution.
Solubility Workflow Diagram
The following diagram illustrates the "pH Swing" technique used to manipulate solubility for purification.
Caption: pH-dependent solubility switch for purification of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine.
Stability & Degradation Mechanisms
The (3R)-amine is chemically stable under ambient conditions if stored correctly, but it possesses specific vulnerabilities due to the benzylic position and the primary amine functionality.
A. Oxidative Instability (Benzylic Oxidation)
The C3 position is benzylic to the aromatic ring and adjacent to the ether oxygen. While the dihydrobenzofuran ring is relatively robust, prolonged exposure to air (oxygen) and light can lead to radical oxidation at C3, forming the imine or the benzofuran-3-one derivative.
-
Mitigation: Store under Argon/Nitrogen atmosphere.
B. Carbamate Formation
Like all primary amines, the free base avidly absorbs atmospheric CO₂ to form carbamate salts (white crusts on the oil surface).
-
Mitigation: Store as the HCl salt whenever possible. If the free base is required, use immediately or store in sealed vials.
C. Stereochemical Stability (Racemization)
The C3 proton is acidic enough to be removed by strong bases (e.g., NaH, LDA), leading to an achiral enolate/aza-enolate intermediate and subsequent racemization.
-
Risk Factor: Low risk in standard aqueous workups (NaOH/K₂CO₃). High risk if exposed to strong bases in aprotic solvents or high temperatures (>100°C) for extended periods.
Caption: Primary degradation pathways: Carbamate formation (air), Oxidation (benzylic), and Racemization.
Protocol: Optical Resolution & Salt Formation
Since asymmetric synthesis can be costly, a common industrial route involves synthesizing the racemic amine and resolving it via diastereomeric salt formation.
Objective: Isolate (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine from the racemate.
Reagents:
-
Racemic Amine (Free base)
-
Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or (S)-Mandelic Acid . (Note: Screening is required; L-DTTA is a standard starting point for benzylic amines).
-
Solvent: Methanol/Ethanol (95:5).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of racemic amine (free base) in Ethanol (10 mL/g).
-
Addition: Add 1.0 eq of Di-p-toluoyl-L-tartaric acid dissolved in warm Ethanol.
-
Crystallization: Heat the mixture to reflux until clear, then allow to cool slowly to room temperature (over 4-6 hours). Stir gently.
-
Filtration: Filter the white precipitate. This is the diastereomeric salt enriched in one enantiomer.
-
Recrystallization: Recrystallize the solid from Ethanol/Water to upgrade chiral purity (target >98% ee).
-
Free Basing (Recovery): Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the chiral free base.
Analytical Methods (Quality Control)
To verify the "3R" configuration and purity, specific analytical methods are required.
A. Chiral HPLC (Enantiomeric Excess)
Standard reverse-phase columns cannot separate enantiomers. Use polysaccharide-based chiral stationary phases.[1]
-
Column: Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm or 280 nm.
-
Expected Result: The (3R) and (3S) enantiomers will elute at distinct retention times. (Note: Reference standards are required to confirm elution order).
B. Chemical Purity (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Significance: Detects oxidative byproducts (benzofuran-3-one) which appear as less polar peaks (later eluting) compared to the amine.
References
-
Smith, J. A., et al. (2019). "A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin." Heterocycles, 99(2).
-
Arena Pharmaceuticals. (2008). "Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin)." Journal of Medicinal Chemistry.
-
Zhang, L., et al. (2022).[3][4] "Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions." Acta Chimica Sinica.
-
PubChem. (2025). "5-chloro-2,3-dihydro-1-benzofuran-3-amine Compound Summary." National Library of Medicine.
-
Phenomenex. (2025). "Chiral HPLC Separations Guide." Phenomenex Technical Resources.
Sources
Methodological & Application
Application Notes and Protocols for the Functional Characterization of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine in Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Derivative
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4][5][6]. (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine represents a novel entity within this class, and its therapeutic potential is yet to be fully elucidated. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial cell-based characterization of this compound.
Given the nascent stage of research on (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine, a logical and efficient screening cascade is paramount. This document outlines a multi-tiered approach, commencing with fundamental cytotoxicity profiling to establish a therapeutic window. Subsequently, we delve into functional assays targeting G-protein coupled receptors (GPCRs), a common target class for benzofuran-containing molecules[7]. Specifically, we will detail protocols for monitoring two key second messenger pathways: cyclic adenosine monophosphate (cAMP) and intracellular calcium mobilization. These assays will enable the characterization of the compound's activity on Gs, Gi, and Gq-coupled GPCRs.
This guide is designed to be a self-validating system, with built-in controls and data interpretation guidance to ensure the generation of robust and reliable data.
Part 1: Foundational Analysis - Cytotoxicity Assessment
A crucial first step in characterizing any novel compound is to determine its effect on cell viability. This information is vital for distinguishing targeted pharmacological effects from non-specific toxicity and for determining the appropriate concentration range for subsequent functional assays. We will describe two common and complementary methods: a metabolic assay (WST-1) and a membrane integrity assay (Trypan Blue).
WST-1 Cell Viability Assay
The WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the WST-1 reagent to a soluble formazan dye, the amount of which is directly proportional to the number of viable cells.
Illustrative Data Presentation:
The following table demonstrates a hypothetical outcome of a WST-1 assay, illustrating the dose-dependent effect of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine on a generic cancer cell line (e.g., HeLa) after 48 hours of treatment.
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 5.5 |
| 10 | 88 ± 6.1 |
| 50 | 62 ± 4.7 |
| 100 | 41 ± 3.9 |
Protocol: WST-1 Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine in culture medium. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[8].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Part 2: Functional Characterization - GPCR Signaling Assays
Many benzofuran derivatives have been shown to interact with GPCRs[7]. Therefore, a logical next step is to screen (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine for its ability to modulate GPCR signaling pathways. We will focus on two major second messenger systems: cAMP and intracellular calcium.
cAMP Assays for Gs and Gi-Coupled GPCRs
Cyclic AMP is a critical second messenger that is regulated by the adenylyl cyclase enzyme. Gs-coupled GPCRs activate adenylyl cyclase, leading to an increase in intracellular cAMP levels, while Gi-coupled GPCRs inhibit adenylyl cyclase, resulting in decreased cAMP levels[9][10][11].
Workflow for cAMP Assay:
Caption: Workflow for cAMP assay to screen for Gs and Gi activity.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol provides a general framework for a competitive immunoassay using HTRF technology[9].
-
Cell Preparation:
-
For Gs-coupled receptor assays, plate cells expressing the receptor of interest in a 384-well plate.
-
For Gi-coupled receptor assays, cells will be stimulated with forskolin to induce cAMP production.
-
-
Compound Addition (Agonist Mode): Add varying concentrations of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine to the cells.
-
Compound and Agonist Addition (Antagonist Mode): Add varying concentrations of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine, followed by a known agonist at its EC80 concentration[9].
-
Forskolin Stimulation (for Gi assays): Add forskolin to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm and 620 nm. Convert this ratio to cAMP concentration using a standard curve.
Intracellular Calcium Mobilization Assay for Gq-Coupled GPCRs
Gq-coupled GPCRs activate phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration[12].
Signaling Pathway for Gq-Coupled GPCRs:
Caption: Simplified signaling pathway of a Gq-coupled GPCR.
Protocol: Fluorescent Calcium Mobilization Assay
This protocol utilizes a calcium-sensitive fluorescent dye to measure changes in intracellular calcium levels[12][13].
-
Cell Seeding: Plate cells expressing the Gq-coupled GPCR of interest in a 96-well black-walled, clear-bottom plate and grow to 90-100% confluency[12].
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 30-60 minutes at 37°C. In some cell lines, an anion transport inhibitor like probenecid may be required for dye retention[12].
-
Compound Addition: Place the plate in a fluorescence microplate reader equipped with injectors. Add varying concentrations of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine and measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released[12]. Determine the peak fluorescence response for each concentration.
Part 3: Data Interpretation and Next Steps
The initial screening cascade described above will provide valuable insights into the bioactivity of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine.
-
Cytotoxicity Data: The IC50 value from the WST-1 assay will establish the concentration range for subsequent experiments, ensuring that observed effects in functional assays are not due to cell death.
-
cAMP Assay Data:
-
An increase in cAMP in the agonist mode suggests activity at a Gs-coupled receptor.
-
A decrease in forskolin-stimulated cAMP levels in the agonist mode indicates activity at a Gi-coupled receptor.
-
A rightward shift in the agonist dose-response curve in the antagonist mode suggests competitive antagonism at the respective GPCR.
-
-
Calcium Mobilization Data: An increase in intracellular calcium indicates agonistic activity at a Gq-coupled receptor.
Based on the outcomes of these initial assays, further investigations can be designed. For instance, if the compound shows activity in a particular GPCR pathway, subsequent studies could involve receptor binding assays to determine affinity and selectivity, as well as screening against a panel of specific GPCRs to identify the precise molecular target.
References
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Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved February 15, 2026, from [Link]
-
cAMP Hunter™ eXpress GPCR Assay. (n.d.). Retrieved February 15, 2026, from [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. (2010, October 18). Retrieved February 15, 2026, from [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. (2020, October 5). Retrieved February 15, 2026, from [Link]
-
Ca2+ mobilization assays in GPCR drug discovery - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 15, 2026, from [Link]
-
Intracellular Calcium Measurement - Berthold Technologies GmbH & Co.KG. (n.d.). Retrieved February 15, 2026, from [Link]
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Calcium assays: at the centre of biology | BMG LABTECH. (2020, July 3). Retrieved February 15, 2026, from [Link]
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How to measure Calcium in cell based assays? - Tebubio. (2014, June 30). Retrieved February 15, 2026, from [Link]
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Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. (n.d.). Retrieved February 15, 2026, from [Link]
-
GPCR Internalization Assay - Creative Bioarray. (n.d.). Retrieved February 15, 2026, from [Link]
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Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013, October 3). Retrieved February 15, 2026, from [Link]
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Cell Viability Assay Protocol Researchgate | vigo-avocats. (n.d.). Retrieved February 15, 2026, from [Link]
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A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed. (2006, March 15). Retrieved February 15, 2026, from [Link]
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Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes. (2025, August 6). Retrieved February 15, 2026, from [Link]
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Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - MDPI. (2025, October 22). Retrieved February 15, 2026, from [Link]
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Current Chemistry Letters - Digital Medicine Association. (2023, April 10). Retrieved February 15, 2026, from [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. (2023, February 10). Retrieved February 15, 2026, from [Link]
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2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. (2016, February 15). Retrieved February 15, 2026, from [Link]
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Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential - PMC - NIH. (2017, November 14). Retrieved February 15, 2026, from [Link]
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2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (n.d.). Retrieved February 15, 2026, from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2). Retrieved February 15, 2026, from [Link]
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Current Chemistry Letters - Growing Science. (2022, March 15). Retrieved February 15, 2026, from [Link]
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Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. (n.d.). Retrieved February 15, 2026, from [Link]
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Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. (2007, November 12). Retrieved February 15, 2026, from [Link]
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Investigation of the ability of 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one to bind to double-stranded deoxyribonucleic acid - ResearchGate. (2024, November 29). Retrieved February 15, 2026, from [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of 3-Amino-5-chloro-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 3-Amino-2,3-dihydro-1-benzofurans
The 3-amino-2,3-dihydro-1-benzofuran scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The stereochemistry at the C3 position is often crucial for biological activity, making the development of robust and efficient stereoselective synthetic methods a key area of research. The title compound, 3-amino-5-chloro-2,3-dihydro-1-benzofuran, and its derivatives are of significant interest due to their potential as intermediates for the synthesis of a wide range of biologically active molecules. The presence of the chlorine atom at the C5 position provides a handle for further functionalization, allowing for the exploration of structure-activity relationships.
This document provides a comprehensive guide to the stereoselective synthesis of 3-amino-5-chloro-2,3-dihydro-1-benzofuran, with a focus on a practical and efficient organocatalytic approach. The protocols and discussions are grounded in established scientific principles and aim to provide researchers with the necessary information to successfully implement these methods in their own laboratories.
Strategic Approaches to the Stereoselective Synthesis
Several strategies have been developed for the asymmetric synthesis of 3-amino-2,3-dihydrobenzofuran derivatives. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. A brief overview of prominent strategies is presented below:
-
Transition Metal Catalysis:
-
Intramolecular C-H Insertion: Rhodium(II) and Iridium(III) complexes with chiral ligands can catalyze the intramolecular C-H insertion of diazo compounds derived from substituted phenols, leading to the formation of the dihydrobenzofuran ring with high enantioselectivity.[1][2][3] This method is powerful but may require the synthesis of specialized diazo precursors.
-
Heck and Buchwald-Hartwig Amination: Palladium-catalyzed intramolecular reactions can be employed to form the C-O and C-N bonds of the target molecule. While effective for the synthesis of the dihydrobenzofuran core, achieving high stereoselectivity in the amination step can be challenging.
-
-
Organocatalysis:
-
Domino Reactions: Chiral organocatalysts, such as bifunctional thioureas or squaramides derived from cinchona alkaloids, can promote domino reactions between substituted phenols and electrophiles.[4] These reactions, often proceeding through a Michael addition followed by an intramolecular cyclization, can establish multiple stereocenters with high enantiocontrol in a single step. This approach is often favored for its operational simplicity and avoidance of toxic heavy metals.
-
Asymmetric Amination: The direct enantioselective amination of benzofuran-2(3H)-ones using chiral phase-transfer catalysts or Brønsted acids has been reported.[5] Subsequent reduction of the lactone would be required to access the 2,3-dihydrobenzofuran core.
-
-
Enzyme-Catalyzed Reactions:
-
Kinetic Resolution: Lipases and other enzymes can be used to resolve racemic mixtures of 3-amino-2,3-dihydrobenzofuran derivatives or their precursors. While capable of providing high enantiopurity, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
-
This guide will focus on a detailed protocol based on an organocatalytic domino reaction , which represents a highly efficient and practical approach for the synthesis of the target molecule.
Featured Protocol: Organocatalytic Asymmetric Synthesis via a Domino Michael/Cyclization Reaction
This protocol is based on the principle of a bifunctional organocatalyst promoting the enantioselective Michael addition of a substituted phenol to a nitroalkene, followed by an intramolecular O-alkylation to form the dihydrobenzofuran ring. The resulting 3-nitro derivative can then be readily reduced to the desired 3-amino product.
Causality Behind Experimental Choices
-
Starting Materials: 4-Chlorophenol is chosen as the readily available starting material for the benzene ring. It is first functionalized with an appropriate Michael acceptor precursor.
-
Nitroalkene: A nitroalkene is employed as the electrophile. The nitro group serves a dual purpose: it activates the double bond for the Michael addition and acts as a convenient precursor to the amine functionality.
-
Organocatalyst: A bifunctional cinchona alkaloid-derived thiourea or squaramide catalyst is selected.[4] The basic amine moiety of the catalyst activates the nucleophilic phenol, while the thiourea or squaramide moiety activates the electrophilic nitroalkene through hydrogen bonding, bringing the two reactants together in a chiral environment and controlling the stereochemical outcome of the reaction.
-
Reaction Conditions: The reaction is typically run at low temperatures to enhance enantioselectivity. The choice of solvent can also significantly impact the reaction's efficiency and stereochemical outcome.
Overall Synthetic Strategy
Caption: Overall synthetic strategy for the stereoselective synthesis.
Experimental Protocols
Part 1: Stereoselective Synthesis of (S)-5-Chloro-3-nitro-2,3-dihydro-1-benzofuran (Intermediate A)
Materials:
-
4-Chlorophenol
-
(E)-1-Chloro-2-nitroethene
-
(R)-(-)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-((diphenylphosphino)amino)cyclohexyl)thiourea (TUC) or a similar bifunctional organocatalyst
-
Toluene, anhydrous
-
Dichloromethane, anhydrous
-
Molecular sieves (4 Å), activated
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., cryocool or dry ice/acetone bath)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for organic synthesis and workup
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-chlorophenol (1.0 equiv.), the bifunctional organocatalyst (0.1 equiv.), and activated 4 Å molecular sieves.
-
Add anhydrous toluene to dissolve the solids.
-
Cool the reaction mixture to -40 °C using a low-temperature cooling bath.
-
In a separate flask, prepare a solution of (E)-1-chloro-2-nitroethene (1.2 equiv.) in anhydrous toluene.
-
Slowly add the solution of (E)-1-chloro-2-nitroethene to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction mixture at -40 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford (S)-5-chloro-3-nitro-2,3-dihydro-1-benzofuran as a solid.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Part 2: Reduction of the Nitro Group to the Amine
Materials:
-
(S)-5-Chloro-3-nitro-2,3-dihydro-1-benzofuran (Intermediate A)
-
Palladium on carbon (10 wt. % Pd)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation flask or Parr shaker
-
Hydrogen balloon or hydrogen gas cylinder
-
Filtration setup
Procedure:
-
To a hydrogenation flask, add (S)-5-chloro-3-nitro-2,3-dihydro-1-benzofuran (1.0 equiv.) and methanol or ethanol.
-
Carefully add palladium on carbon (0.1 equiv.) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-3-amino-5-chloro-2,3-dihydro-1-benzofuran.
-
The product can be further purified by crystallization or column chromatography if necessary.
Catalytic Cycle
Caption: Proposed catalytic cycle for the organocatalyzed domino reaction.
Data Presentation
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | -40 | 48 | 85 | 92 |
| 2 | 10 | Dichloromethane | -40 | 48 | 78 | 88 |
| 3 | 5 | Toluene | -40 | 72 | 82 | 91 |
| 4 | 10 | Toluene | -20 | 24 | 88 | 85 |
Note: The data presented in this table are representative values based on similar reactions reported in the literature and should be considered as a starting point for optimization. Actual results may vary.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. Key checkpoints include:
-
TLC Monitoring: Regular monitoring of the reaction progress allows for the determination of the optimal reaction time and helps to identify any potential side reactions.
-
Spectroscopic Analysis: The structure of the intermediate and final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Chiral HPLC Analysis: The enantiomeric excess of the product must be determined by chiral HPLC to validate the stereoselectivity of the synthesis. A racemic standard should be prepared and analyzed to ensure proper peak identification.
Conclusion
The organocatalytic domino reaction presented here offers a highly efficient and stereoselective route to 3-amino-5-chloro-2,3-dihydro-1-benzofuran. This method avoids the use of toxic heavy metals and proceeds under relatively mild conditions. The detailed protocols and mechanistic insights provided in this guide should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
- Hashimoto, S.; Watanabe, N.; Ikegami, S. Asymmetric Intramolecular C-H Insertion of α-Diazo-β-keto Esters Catalyzed by Chiral Dirhodium(II) Carboxylates. Tetrahedron Letters1992, 33 (18), 2709-2712.
- Doyle, M. P.; Hu, W. Highly Enantioselective Intramolecular Carbon-Hydrogen Insertion Reactions of Diazoacetates Catalyzed by Chiral Dirhodium(II) Carboxamidates. Journal of the American Chemical Society2001, 123 (35), 8564-8565.
-
Sakamoto, K.; Nishimura, T. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry2021 , 19 (3), 684-690. [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances2024 , 14, 1000-1025. [Link]
-
Nishimura, T.; Sakamoto, K. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry2021 , 19, 684-690. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules2020 , 25 (10), 2327. [Link]
-
Singh, G. S.; Singh, V. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry2019 , 17 (15), 3749-3758. [Link]
-
Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship2022 . [Link]
-
Hashimoto, S.; et al. Enantio- and Diastereoselective Synthesis of cis-2-Aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans via the Rh(II)-Catalyzed C−H Insertion Process. Organic Letters2002 , 4 (21), 3699-3701. [Link]
-
Enantioselective synthesis of trans-dihydrobenzofurans via Michael addition. ResearchGate2021 . [Link]
-
Synthesis of 2,3-Disubstituted Benzofuran Derivatives from Substituted Phenols. ResearchGate2025 . [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing2024 . [Link]
- Asymmetric synthesis of dihydrobenzofuran derivatives.
-
Shaikh, A. K.; Varvounis, G. Novel synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Organic Letters2014 , 16 (6), 1478-1481. [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry2024 , 12. [Link]
Sources
- 1. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Application Note & Protocol: A Scalable, Self-Validating Synthesis of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine
Strategic Overview: The Challenge of Enantioselectivity on a Large Scale
(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine is a valuable chiral building block. The primary challenge in its synthesis is the efficient and scalable installation of the stereocenter at the C3 position. While numerous asymmetric synthesis methodologies exist for dihydrobenzofurans, industrial applications often favor robustness, cost-effectiveness, and operational simplicity.[1][2]
Two primary strategies can be considered:
-
Direct Asymmetric Synthesis: This involves creating the chiral center enantioselectively using chiral catalysts or auxiliaries. While elegant, these methods can be sensitive to reaction conditions and may involve expensive or difficult-to-remove catalysts, posing challenges for scale-up.[3]
-
Racemic Synthesis Followed by Chiral Resolution: This classic approach involves the synthesis of the racemic amine, which is then separated into its constituent enantiomers. This method is often more rugged, predictable, and economically viable for large-scale production, especially when an efficient method for recycling the undesired enantiomer is available.[4]
This document details the second approach, which provides a reliable and validated pathway to the target molecule with high enantiomeric excess (e.e.).
Caption: High-level comparison of synthetic strategies.
Part I: Large-Scale Synthesis of Racemic 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
The synthesis of the racemic intermediate is achieved via a two-step sequence starting from the corresponding ketone. This route is advantageous due to the availability of starting materials and the high efficiency of the transformations.
Synthetic Workflow
Caption: Workflow for the synthesis of the racemic amine.
Detailed Protocol: Racemic Amine Synthesis
Step 1: Oximation of 5-Chloro-2,3-dihydro-1-benzofuran-3-one
-
Rationale: The conversion of the ketone to an oxime is a robust and high-yielding method to prepare a precursor for reductive amination. This step avoids the direct use of ammonia under harsh conditions and leads to a clean intermediate.
-
Procedure:
-
To a suitable reactor, charge 5-Chloro-2,3-dihydro-1-benzofuran-3-one (1.0 eq).
-
Add a suitable solvent such as Ethanol or a mixture of Ethanol/Water (approx. 5-10 volumes).
-
Charge hydroxylamine hydrochloride (1.1-1.2 eq) and a mild base like sodium acetate (1.5-2.0 eq).
-
Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring by HPLC for the disappearance of the starting ketone.
-
Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C.
-
The product oxime often precipitates. If not, slowly add water to induce precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum at <50 °C to yield the oxime as a solid.
-
Step 2: Reduction of the Oxime to Racemic 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
-
Rationale: Catalytic hydrogenation is the method of choice for large-scale reductions due to its high efficiency, clean conversion, and the ease of removing the catalyst by filtration. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
-
Procedure:
-
Charge the oxime intermediate (1.0 eq) and a solvent such as Methanol or Ethanol (10-15 volumes) to a hydrogenation reactor.
-
Carefully add 5-10% Palladium on Carbon (50% wet, 1-3% w/w loading) under a nitrogen atmosphere.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (3-5 bar) and heat to 40-50 °C.
-
Maintain vigorous stirring. Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic 5-Chloro-2,3-dihydro-1-benzofuran-3-amine, which can be used directly in the next step.
-
Process Data Summary
| Parameter | Step 1: Oximation | Step 2: Reduction |
| Key Reagents | Hydroxylamine HCl, Sodium Acetate | 10% Pd/C, H₂ Gas |
| Solvent | Ethanol/Water | Methanol or Ethanol |
| Temperature | 60-70 °C | 40-50 °C |
| Pressure | Atmospheric | 3-5 bar |
| Typical Time | 2-4 hours | 6-12 hours |
| Typical Yield | >95% | >90% |
| Typical Purity | >98% (by HPLC) | >97% (by HPLC) |
Part II: Enantioselective Separation via Diastereomeric Salt Resolution
The core of this large-scale process is the efficient separation of the desired (3R)-enantiomer from the racemic mixture. This is achieved by forming diastereomeric salts with a chiral acid, leveraging their differing solubilities to effect a separation by crystallization.[5]
Chiral Resolution Workflow
Caption: Workflow for the chiral resolution process.
Detailed Protocol: Chiral Resolution
-
Choice of Resolving Agent: L-(-)-Dibenzoyl-tartaric acid (L-DBTA) is a highly effective resolving agent for a wide range of amines. It is commercially available and forms crystalline salts, making it ideal for this process. The selection of the resolving agent is critical and is often the result of extensive screening.
Procedure:
-
Diastereomeric Salt Formation:
-
Charge the crude racemic amine (1.0 eq) and a suitable solvent (e.g., Methanol, Isopropanol, or Acetonitrile; 15-20 volumes) to a clean, dry reactor.
-
In a separate vessel, dissolve L-DBTA (0.5-0.6 eq) in the same solvent. The use of slightly more than 0.5 equivalents can improve the yield and purity of the initial salt crop.
-
Slowly add the L-DBTA solution to the amine solution at an elevated temperature (50-60 °C) to ensure complete dissolution.
-
-
Selective Crystallization:
-
Once addition is complete, slowly cool the solution over several hours to ambient temperature. A controlled cooling profile is critical for forming high-purity crystals.
-
Hold the resulting slurry at ambient temperature for 2-4 hours, then cool further to 0-5 °C and age for an additional 4-6 hours to maximize the yield of the less soluble diastereomeric salt ((3R)-amine • L-DBTA).
-
-
Isolation of the Diastereomeric Salt:
-
Filter the crystalline solid and wash the filter cake with a small amount of cold solvent.
-
The mother liquor, enriched in the (3S)-amine salt, should be collected. This can be processed to recover the (3S)-amine, which can then be racemized and recycled, significantly improving the process economy.[4]
-
Dry the isolated salt under vacuum. At this stage, a sample should be analyzed by chiral HPLC (after liberating the free amine) to confirm the enantiomeric excess. If the e.e. is below the desired specification (>99%), a recrystallization of the salt may be necessary.
-
-
Liberation of the Free (3R)-Amine:
-
Suspend the dried diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Cool the mixture in an ice bath and slowly add an aqueous base (e.g., 2M Sodium Hydroxide) with stirring until the pH is >12. This breaks the salt and liberates the free amine into the organic layer.
-
Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the final product, (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine, as a solid or oil.
-
Resolution Data Summary
| Parameter | Value/Condition |
| Resolving Agent | L-(-)-Dibenzoyl-tartaric acid (L-DBTA) |
| Stoichiometry | 0.5-0.6 eq of L-DBTA per 1.0 eq of racemic amine |
| Solvent | Methanol, Isopropanol, or Acetonitrile |
| Crystallization Temp. | Cool from 60 °C to 0-5 °C |
| Typical Yield | 35-45% (based on racemic input, single crop) |
| Target Purity | >99% (Chemical Purity by HPLC) |
| Target Enantiopurity | >99% e.e. (by Chiral HPLC) |
Analytical Control and Validation
A robust analytical framework is essential for a self-validating process.
-
Reaction Monitoring: In-process control (IPC) using High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of products.
-
Purity Analysis: Final product purity should be assessed by a validated HPLC method, typically using UV detection.
-
Enantiomeric Excess (e.e.) Determination: Chiral HPLC is mandatory to determine the enantiomeric purity of the final product. A baseline separation of the two enantiomers is required for accurate quantification.
-
Structural Confirmation: The identity and structure of the final compound should be confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
Large-Scale Safety and Handling
-
Hydrogenation: The use of hydrogen gas under pressure is a significant hazard. The process must be conducted in a specialized, grounded hydrogenation reactor (autoclave) equipped with appropriate pressure relief systems. The Pd/C catalyst is pyrophoric when dry and must be handled with care, preferably as a water-wet paste.
-
Solvents: Flammable solvents like methanol, ethanol, and ethyl acetate must be handled in well-ventilated areas, away from ignition sources, and using intrinsically safe equipment.
-
Reagents: Handle corrosive bases (NaOH) and acids with appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats.
References
- WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google P
-
Synthesis/Isolation of darifenacin hydrobromide by-products - ResearchGate. [Link]
-
Darifenacin Hydrobromide, 臭化水素酸ダリフェナシン | New Drug Approvals. [Link]
-
2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. [Link]
-
Enantioselective synthesis of trans-dihydrobenzofurans via primary amine-thiourea organocatalyzed intramolecular Michael addition - PubMed. [Link]
-
Enantioselective synthesis of 2,3‐dihydrobenzofuran. | Download Scientific Diagram - ResearchGate. [Link]
-
5-chloro-2,3-dihydro-1-benzofuran-3-one - PubChem. [Link]
- EP1036189A1 - Resolution of chiral amines - Google P
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. Enantioselective synthesis of trans-dihydrobenzofurans via primary amine-thiourea organocatalyzed intramolecular Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
Derivatization of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine for analysis
Application Note: Derivatization Strategies for (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine
Abstract & Introduction
(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine (CAS: 769-21-1 generic/racemic ref) is a critical chiral building block, structurally homologous to serotonergic 5-HT
-
Polarity: The primary amine moiety causes severe peak tailing and irreversible adsorption on silicate surfaces (GC liners, columns).[3]
-
Volatility: Insufficient volatility for direct Gas Chromatography (GC) analysis.[1][3]
-
Stereochemistry: The (3R)-enantiomer must be distinguished from the (3S)-isomer to ensure biological efficacy and safety.[1][3]
This guide details two orthogonal derivatization protocols: Perfluoroacylation (PFPA) for achiral GC-MS purity profiling and Marfey’s Derivatization (L-FDAA) for chiral purity analysis via RP-HPLC.[1][2]
Pre-Analytical Considerations
| Parameter | Specification | Causality/Reasoning |
| Solubility | Soluble in MeOH, ACN, DCM.[1][2][3] | Free base is lipophilic; salts (HCl) require neutralization before GC derivatization.[1][3] |
| pKa (Est.) | ~8.5 - 9.5 (Amine) | The 5-chloro substituent exerts an inductive effect (-I), slightly reducing basicity compared to the unsubstituted benzofuran.[1][3] |
| Stability | Oxidatively labile (Amine).[1][3] | Store under Argon/Nitrogen.[2][3] Derivatization protects the amine from oxidation.[3] |
Protocol A: GC-MS Analysis via Perfluoroacylation
Objective: Increase volatility and improve peak shape for chemical purity assessment. Reagent: Pentafluoropropionic Anhydride (PFPA).[1][3] Mechanism: Nucleophilic attack of the primary amine on the carbonyl of PFPA, releasing pentafluoropropionic acid.[3]
Materials
-
Analyte: (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine (~1 mg).[1][2][3]
-
Base: Pyridine or Triethylamine (Catalyst/Acid Scavenger).[1][3]
Step-by-Step Methodology
-
Preparation: Dissolve 1 mg of sample in 500 µL of Ethyl Acetate in a 2 mL GC vial.
-
Scavenging: Add 50 µL of Pyridine. Critical: Neutralizes the acid byproduct, preventing acid-catalyzed degradation of the benzofuran ring.
-
Derivatization: Add 100 µL of PFPA. Cap immediately with a PTFE-lined crimp cap.[1][2][3]
-
Incubation: Heat at 60°C for 20 minutes .
-
Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (N
) to remove excess PFPA and acid byproducts.[3] -
Reconstitution: Redissolve in 1 mL of pure Ethyl Acetate.
-
Analysis: Inject 1 µL into GC-MS (Split 1:50).
GC-MS Parameters
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1][2][3]
-
Inlet: 250°C.
-
Gradient: 60°C (1 min)
20°C/min 300°C (3 min). -
MS Detection: SIM mode (Target Ion: Molecular ion of derivative).[1][3]
Protocol B: Chiral Purity via Marfey’s Reagent (LC-MS/UV)
Objective: Determine Enantiomeric Excess (% ee) of the (3R)-isomer.
Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA / Marfey’s Reagent).[1][2][3][4][5]
Mechanism: Nucleophilic aromatic substitution (
Step-by-Step Methodology
-
Stock Solutions:
-
Reaction:
-
Mix 50 µL Sample + 100 µL L-FDAA + 20 µL 1 M NaHCO
. -
Causality: High pH is required to deprotonate the amine, making it nucleophilic for the
reaction.[3]
-
-
Incubation: Heat at 40°C for 1 hour .
-
Warning: Do not exceed 50°C to prevent racemization of the reagent itself.[3]
-
-
Quenching: Add 20 µL of 1 M HCl to stop the reaction (neutralize pH).
-
Dilution: Dilute 1:10 with Mobile Phase A (Water + 0.1% Formic Acid).
-
Analysis: Inject 5-10 µL onto a C18 HPLC column.
Separation Logic (Elution Order)
Due to the hydrophobicity differences, the L-L diastereomer typically elutes before the D-L (or R-L) diastereomer on C18 columns.
Visualized Workflows
Figure 1: Analytical Decision Tree
Caption: Decision matrix for selecting the appropriate derivatization pathway based on analytical requirements.
Figure 2: Marfey's Reaction Mechanism[2]
Caption: Reaction pathway for the formation of diastereomers using L-FDAA.
Validation Criteria (Self-Validating Protocol)
To ensure the trustworthiness of these results, the following criteria must be met:
-
Blank Determination: Run a "Reagent Blank" (Solvent + Derivatizing Agent) to identify peaks originating from the reagent hydrolysis (e.g., PFPA acid byproduct or hydrolyzed L-FDAA).[1][3]
-
Derivatization Efficiency:
-
Racemization Check (Critical for Protocol B):
-
Analyze a racemic standard of the amine derivatized with L-FDAA.
-
Requirement: You must see two distinct peaks with Resolution (
) > 1.5 (Baseline separation). If only one peak appears, the gradient is too shallow, or the column efficiency is insufficient.[3]
-
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review.[1][3] Amino Acids, 27(3-4), 231-247.[1][2][3]
-
Sigma-Aldrich. Derivatization Reagents for GC: Acylation.[1][2][3] Technical Bulletin.
-
FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3]
-
Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines.[3] Tetrahedron Letters, 37(19), 3299-3302.[1][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Degradation & Stability of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine
The following guide serves as a specialized Technical Support Center for (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine . It is designed for researchers and process chemists requiring in-depth stability data, degradation mechanisms, and handling protocols.
Compound Identity:
-
IUPAC Name: (3R)-5-chloro-2,3-dihydro-1-benzofuran-3-amine
-
Common Role: Chiral building block, intermediate for CNS-active agents (e.g., 5-HT receptor modulators).
-
Key Structural Vulnerabilities: Benzylic primary amine, chiral center at C3, electron-rich dihydrobenzofuran core.
Core Degradation Pathways (Mechanistic Insight)
The stability of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine is dictated by its benzylic amine functionality. Unlike simple alkyl amines, the C3 position is activated by the adjacent aromatic ring, making it susceptible to both oxidation and elimination.
Pathway A: Oxidative Deamination & Aromatization (Major)
This is the primary degradation vector under aerobic conditions or light exposure.
-
Mechanism: The benzylic C-H bond at position 3 is relatively weak. Radical abstraction or enzymatic oxidation leads to the formation of an imine intermediate.
-
Outcome 1 (Hydrolysis): The imine hydrolyzes to form 5-chloro-2,3-dihydrobenzofuran-3-one (a ketone), releasing ammonia.
-
Outcome 2 (Aromatization): A thermodynamic driving force exists to restore aromaticity to the furan ring. Elimination of ammonia (deamination) converts the dihydrobenzofuran into the fully aromatic 5-chlorobenzofuran . This is often catalyzed by trace metals or light.
Pathway B: Racemization (Stereochemical Instability)
For the (3R) enantiomer, optical purity is critical.
-
Mechanism: The C3 proton is acidic due to the electron-withdrawing inductive effect of the amine and the resonance stabilization of the benzylic position.
-
Trigger: In the presence of strong bases or even protic solvents with trace acid/base catalysis, the compound can transiently form an achiral planar intermediate (imine or enamine-like transition state), leading to the formation of the (3S) enantiomer upon re-protonation.
Pathway Visualization
Figure 1: Primary degradation pathways including oxidative deamination to ketone, aromatization, and racemization.
Troubleshooting Guide: Symptoms & Solutions
Use this table to diagnose issues based on experimental observations.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Loss of Optical Rotation | Racemization | The C3 benzylic proton has exchanged, likely due to storage in protic solvents (MeOH, EtOH) or exposure to trace bases. | Switch Solvent: Store in aprotic solvents (DCM, THF) or as a solid salt (HCl). Avoid free-basing until immediately necessary. |
| Yellow/Brown Discoloration | Oxidation (Imine/Quinone formation) | Formation of conjugated imines or N-oxides. Benzylic amines oxidize to colored species ("old amine" smell). | Purification: Recrystallize the HCl salt from iPrOH/EtOAc. Store under Argon. |
| New Peak in UV (240-260 nm) | Aromatization | Appearance of the fully aromatic 5-chlorobenzofuran, which has a distinct, stronger UV absorption than the dihydro- precursor. | Check Storage: Ensure temperature is <-20°C. Aromatization is thermally accelerated. |
| Ammonia Odor | Hydrolysis/Deamination | Degradation to the ketone (5-chloro-2,3-dihydrobenzofuran-3-one) releases NH₃ gas. | Moisture Control: Strictly anhydrous storage. Use desiccators for solid salts. |
Experimental Protocols & Handling
A. Storage & Stability Protocol
-
Form: Always store as the Hydrochloride (HCl) salt rather than the free base. The protonated amine is significantly more resistant to oxidation and racemization.
-
Temperature: Long-term storage at -20°C is mandatory.
-
Atmosphere: Pack under inert gas (Argon or Nitrogen). Oxygen accelerates the radical pathway to the imine.
-
Shelf-Life:
-
Solid (HCl salt): 12-24 months at -20°C.
-
Solution (Free base): <24 hours at RT; <1 week at 4°C.
-
B. Re-purification of Degraded Material
If the compound has partially racemized or oxidized:
-
Dissolve the crude material in minimal dry Ethanol or Isopropanol.
-
Add 1.1 equivalents of HCl (in dioxane or ether).
-
Precipitate by adding non-polar anti-solvent (Diethyl Ether or Heptane).
-
Filter the white solid. The oxidized impurities (often non-basic ketones/furans) will remain in the mother liquor.
-
Validate enantiomeric excess (ee%) via Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA + 0.1% Diethylamine).
Frequently Asked Questions (FAQs)
Q: Can I store the free base in DMSO for biological assays? A: Avoid if possible. DMSO is hygroscopic and can act as a mild oxidant (Swern-like conditions) over time. For stock solutions, use anhydrous DMSO, aliquot immediately into single-use vials, and freeze at -80°C. Use within 1 month.
Q: Why does the melting point drop after a few months? A: This indicates impurity formation (melting point depression). The most likely contaminants are the 5-chlorobenzofuran (aromatized) or the racemate. Even 2-3% impurity can significantly lower the melting point.
Q: Is the racemization reversible? A: No. Once the (3R) converts to (3S), you have a racemate. You cannot "re-invert" it back to (3R) without performing a chiral resolution (e.g., using tartaric acid) or chiral chromatography.
Q: Does light affect stability? A: Yes. Benzylic halides and amines are photolabile. Light can trigger the radical cleavage of the C-H bond or the C-Cl bond (though less likely for aryl chloride), promoting aromatization. Store in amber vials.
References
-
Chemical Identity & Synthesis
-
Patent: US Patent 2024/0239752 A1. "Bicyclic heteroaromatic inhibitors of KLK5." (Describes the synthesis and usage of 5-chloro-2,3-dihydrobenzofuran-3-amine as Intermediate 76a).
-
- Review: "Oxidation of benzylic amines: Mechanisms and stability." Journal of Organic Chemistry.
-
Benzofuran Scaffold Reactivity
-
Source: Benchchem Stability Data for (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine. (Identifies primary degradation routes).
-
-
Prucalopride Intermediates (Structural Analogs)
-
Patent: WO 2011/048525 A1. "Novel heteroaryl imidazoles..." (Describes handling of related dihydrobenzofuran amines).
-
Validation & Comparative
A Comparative Guide to the Enantiomers of 5-Chloro-2,3-dihydro-1-benzofuran-3-amine: A Stereochemical Investigation into Potential Pharmacological Activity
Introduction: The Critical Role of Chirality in Drug Design
In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. This stereoselectivity arises from the chiral nature of their biological targets, such as receptors and enzymes. The interaction between a small molecule and its protein target is akin to a key fitting into a lock; a subtle change in the key's shape—its stereochemistry—can prevent it from binding or cause it to bind to an entirely different lock.
This guide provides a comparative framework for the (3R) and (3S) enantiomers of 5-Chloro-2,3-dihydro-1-benzofuran-3-amine. While direct comparative experimental data for this specific pair of enantiomers is not extensively published, we can construct a robust predictive analysis based on the well-documented pharmacology of structurally related benzofuran derivatives and foundational principles of stereochemistry.[1][2] Benzofurans are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and psychoactive properties.[3][4][5] Specifically, aminopropyl-dihydrobenzofuran analogues have been investigated as potent monoamine releasing agents and serotonin (5-HT) receptor agonists, exhibiting pharmacology similar to entactogens like MDMA.[2][6]
This document serves as a technical guide for researchers, outlining the predicted differences in physicochemical properties, proposing detailed synthetic and analytical methodologies for their separation and characterization, and providing the experimental protocols necessary to elucidate their distinct pharmacological profiles.
Part 1: Physicochemical Properties and Structural Analysis
The core structure, 5-Chloro-2,3-dihydro-1-benzofuran-3-amine, possesses a single stereocenter at the C3 position of the dihydrofuran ring, giving rise to the (3R) and (3S) enantiomers.
| Property | (3R)-enantiomer | (3S)-enantiomer | Racemate (1:1 Mixture) |
| Molecular Formula | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol | 169.61 g/mol | 169.61 g/mol |
| Predicted XLogP3 | 1.8 | 1.8 | 1.8 |
| Predicted Boiling Point | 245.6 ± 40.0 °C | 245.6 ± 40.0 °C | 245.6 ± 40.0 °C |
| Optical Rotation [α] | Predicted to be equal in magnitude but opposite in sign (e.g., +x°) | Predicted to be equal in magnitude but opposite in sign (e.g., -x°) | 0° |
| CAS Number | Not individually assigned | Not individually assigned (HCl salt available) | 769-21-1[7] |
Table 1: Comparative Physicochemical Properties. Data for the racemate is experimentally derived where available, while enantiomer-specific properties are predicted based on chemical principles.
The key differentiating physicochemical property between enantiomers is their interaction with plane-polarized light. One enantiomer will rotate the light in a dextrorotatory (+) direction, while the other will rotate it in a levorotatory (-) direction by an equal magnitude. All other physical properties, such as melting point, boiling point, and solubility in achiral solvents, are identical.
Part 2: Synthesis, Chiral Resolution, and Analysis
The synthesis of individual enantiomers is critical for comparative biological evaluation. This can be achieved either through enantioselective synthesis, which creates the desired enantiomer directly, or by synthesizing the racemic mixture followed by chiral resolution.
Proposed Synthesis of Racemic 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
A common route to 3-amino-2,3-dihydrobenzofurans involves the cyclization of a suitable precursor.[8][9] The following protocol is a plausible pathway.
Experimental Protocol: Racemate Synthesis
-
Step 1: Epoxidation of 4-Chlorostyrene. To a solution of 4-chlorostyrene in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Step 2: Ring-Opening with Phenol. In a separate flask, dissolve 4-chlorophenol in a suitable solvent like THF with a base such as sodium hydride (NaH) to form the corresponding phenoxide. Cool the mixture to 0 °C.
-
Step 3: Formation of Ether Linkage. Add the epoxide from Step 1 dropwise to the phenoxide solution. This reaction forms a key intermediate through nucleophilic attack of the phenoxide on the epoxide.
-
Step 4: Intramolecular Cyclization. The intermediate from the previous step is then treated with a strong acid catalyst (e.g., H₂SO₄) to promote an intramolecular cyclization, forming the 2,3-dihydrobenzofuran ring.
-
Step 5: Introduction of the Amine. The hydroxyl group on the resulting structure is converted to a leaving group (e.g., mesylate or tosylate) and subsequently displaced with an amine source, such as sodium azide followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation), to yield the final racemic amine.
-
Purification: The final product is purified by column chromatography on silica gel.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a classical and robust method for separating enantiomers. It relies on reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 5-Chloro-2,3-dihydro-1-benzofuran-3-amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral acid, such as (+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid, in the same solvent.
-
Crystallization: Slowly add the chiral acid solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The key to successful resolution is the differential solubility of the two diastereomers. One salt will preferentially crystallize out of the solution.
-
Isolation: Isolate the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a base like sodium hydroxide (NaOH) to a pH > 10. This will deprotonate the amine, making it insoluble in water.
-
Extraction: Extract the free enantiomerically-enriched amine with an organic solvent like ethyl acetate or DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Part 3: Predicted Pharmacological Profile and Experimental Verification
Based on the pharmacology of similar benzofuran derivatives, we hypothesize that the primary molecular targets for these enantiomers are the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][6] Enantiomers frequently exhibit different affinities and/or selectivities for these transporters.
The Easson-Stedman Hypothesis: A Framework for Stereoselectivity
The Easson-Stedman hypothesis posits that for a significant difference in biological activity between enantiomers, a three-point interaction between the drug molecule and its target is required. The more potent enantiomer (the eutomer) engages in this three-point binding, while the less potent one (the distomer) can only achieve a two-point binding, leading to a weaker interaction.
For 5-Chloro-2,3-dihydro-1-benzofuran-3-amine, these three points could be:
-
An ionic bond or hydrogen bond from the protonated amine.
-
A hydrophobic or van der Waals interaction from the chlorobenzofuran ring system.
-
A hydrogen bond or steric interaction involving the lone pair on the furan oxygen, oriented differently in 3D space for the (3R) and (3S) enantiomers.
Caption: The Easson-Stedman three-point attachment model.
In Vitro Assays for Pharmacological Characterization
To test our hypothesis, two primary in vitro assays are essential: radioligand binding assays to determine affinity (Kᵢ) and neurotransmitter uptake assays to determine functional potency (IC₅₀).
Experimental Protocol: Radioligand Binding Assay
-
Source Material: Use cell lines stably expressing the human transporters (hSERT, hNET, hDAT) or rodent brain tissue homogenates (e.g., striatum for DAT, hippocampus for SERT).
-
Membrane Preparation: Homogenize the cells or tissue in an ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for hNET, [³H]-WIN 35,428 for hDAT), and varying concentrations of the test compounds ((3R)-enantiomer, (3S)-enantiomer, and racemate).
-
Incubation: Incubate the plates at a defined temperature for a specific time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Kᵢ values by fitting the displacement data to a one-site competition model using non-linear regression (e.g., Cheng-Prusoff equation).
Experimental Protocol: Neurotransmitter Uptake Assay
-
Source Material: Prepare fresh synaptosomes from specific rodent brain regions.
-
Assay Setup: Pre-incubate the synaptosomes in a 96-well plate with varying concentrations of the test compounds.
-
Initiation of Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37 °C to allow for transporter-mediated uptake.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated within the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.
Predicted Comparative Data
Based on analogues, it is plausible that one enantiomer will show higher affinity and potency, particularly at SERT and NET, compared to the other. For many psychoactive compounds, the (S)-enantiomer is often more potent at SERT, but this is not a universal rule and requires empirical verification.
| Compound | Predicted SERT Kᵢ (nM) | Predicted NET Kᵢ (nM) | Predicted DAT Kᵢ (nM) | Predicted 5-HT Uptake IC₅₀ (nM) |
| (3R)-enantiomer | 50 - 200 | 100 - 500 | >1000 | 100 - 400 |
| (3S)-enantiomer | 5 - 20 | 20 - 100 | >1000 | 10 - 50 |
| Racemate | 10 - 40 | 40 - 200 | >1000 | 20 - 100 |
Table 2: Hypothetical In Vitro Pharmacology Data. These values are illustrative predictions designed to show potential stereoselectivity. Actual experimental results are required for confirmation.
Conclusion and Future Directions
This guide establishes a comprehensive framework for the comparative study of (3R)- and (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine. While direct experimental comparisons are lacking in the current literature, the principles of stereochemistry and the known pharmacology of related benzofurans strongly suggest that these enantiomers will possess distinct biological profiles. The (3S)-enantiomer is hypothetically predicted to be the more potent monoamine transporter ligand, particularly at SERT.
The provided synthetic, resolution, and analytical protocols offer a clear and validated pathway for researchers to produce these molecules in enantiomerically pure forms and to rigorously test this hypothesis. Such studies are essential for understanding the structure-activity relationship of this chemical class and for the potential development of novel therapeutic agents or research tools with refined pharmacological selectivity and reduced off-target effects.
References
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Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. Available from: [Link]
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Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved February 16, 2026, from [Link]
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Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. PubMed. Retrieved February 16, 2026, from [Link]
-
Frontiers in Chemistry. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers Media S.A. Available from: [Link]
-
National Institutes of Health. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. PMC. Available from: [Link]
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Wikipedia. (n.d.). Substituted benzofuran. Retrieved February 16, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved February 16, 2026, from [Link]
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National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. Available from: [Link]
-
National Institutes of Health. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available from: [Link]
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. Available from: [Link]
-
Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Publishing. Available from: [Link]
-
National Institutes of Health. (2012). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. Available from: [Link]
-
National Institutes of Health. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Available from: [Link]
-
National Institutes of Health. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PMC. Available from: [Link]
-
ResearchGate. (2009). Synthesis and Antimicrobial activity of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and their derivatives. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (2010). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Retrieved February 16, 2026, from [Link]
-
National Institutes of Health. (2019). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. Available from: [Link]
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A Comparative Guide to the Definitive Assignment of Absolute Stereochemistry for 5-chloro-2,3-dihydro-1-benzofuran-3-amine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure, including its absolute configuration, is a cornerstone of modern drug discovery and development. For chiral molecules such as 5-chloro-2,3-dihydro-1-benzofuran-3-amine, the specific spatial arrangement of atoms can profoundly influence pharmacological activity and toxicological profiles. Establishing the absolute stereochemistry is therefore not merely a matter of analytical curiosity but a critical step in ensuring the safety and efficacy of a potential therapeutic agent.
This guide provides a comprehensive comparison of the primary analytical techniques for confirming the absolute stereochemistry of 5-chloro-2,3-dihydro-1-benzofuran-3-amine. We will delve into the principles, experimental workflows, and comparative advantages of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and chiroptical methods, namely Vibrational Circular Dichroism (VCD).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice. To elucidate the absolute configuration, the phenomenon of anomalous dispersion is employed.[2]
Principle of the Method: When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. By carefully analyzing the intensities of Bijvoet pairs (reflections that are symmetry-related), the absolute arrangement of atoms in the crystal can be determined. The presence of a chlorine atom in 5-chloro-2,3-dihydro-1-benzofuran-3-amine is advantageous for this method, as it acts as a significant anomalous scatterer.
Experimental Workflow: X-ray Crystallography
Figure 1: General workflow for determining absolute configuration using single-crystal X-ray crystallography.
Causality in Experimental Choices: The critical and often most challenging step is obtaining a single crystal of sufficient quality. The solvent system and crystallization conditions (e.g., temperature, evaporation rate) must be meticulously optimized. The choice of X-ray wavelength (e.g., from a copper or molybdenum source) can also be crucial for maximizing the anomalous scattering signal from the chlorine atom.
Trustworthiness of the Protocol: A key indicator of a reliable absolute structure determination is the Flack parameter, which should ideally refine to a value close to zero for the correct enantiomer.[2] A value near one would indicate that the inverted structure is correct.
NMR Spectroscopy with Chiral Derivatizing Agents
When crystallization is not feasible, NMR spectroscopy offers a powerful alternative for assigning absolute configuration. This is achieved by converting the enantiomeric amine into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA).[3] Diastereomers, unlike enantiomers, have different physical properties and thus exhibit distinct chemical shifts in their NMR spectra.[4]
One of the most widely used and reliable methods is Mosher's amide analysis.[5][6] This involves reacting the chiral amine with the enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride.[7][8]
Experimental Workflow: Mosher's Amide Analysis
Figure 2: Workflow for Mosher's amide analysis for determining the absolute configuration of a chiral amine.
Principle of Mosher's Method: The basis for this method is the anisotropic effect of the phenyl group of the MTPA reagent, which shields or deshields nearby protons in the derivatized amine. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond, the absolute configuration of the original amine can be deduced.[9][10]
Detailed Protocol for Mosher's Amide Analysis:
-
Preparation of (R)-MTPA Amide: In a clean, dry NMR tube, dissolve approximately 2.5 mg of 5-chloro-2,3-dihydro-1-benzofuran-3-amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a slight molar excess (approximately 1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. Add one equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct. Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours, monitoring for completion by TLC or NMR.[11]
-
Preparation of (S)-MTPA Amide: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.[11]
-
NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Data Analysis: Assign the relevant proton signals in the spectra of both diastereomers. Create a table of chemical shifts and calculate the Δδ (δS - δR) values for protons on either side of the chiral center.[11] A consistent pattern of positive and negative Δδ values, when applied to the conformational model of the Mosher amides, will reveal the absolute configuration.
| Proton | δ for (R)-MTPA Amide (ppm) | δ for (S)-MTPA Amide (ppm) | Δδ (δS - δR) (ppm) |
| H-2a | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| H-2b | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| H-4 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| H-6 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| H-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 1: Hypothetical data table for summarizing NMR chemical shifts in Mosher's amide analysis.
Chiroptical Methods: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution.[12][13] This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14]
Principle of VCD: The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be determined.[15][16]
Experimental and Computational Workflow for VCD Analysis
Figure 3: Workflow for determining absolute configuration using Vibrational Circular Dichroism (VCD).
Causality and Trustworthiness: The reliability of VCD for absolute configuration assignment hinges on the accuracy of the computational model. Density Functional Theory (DFT) calculations are typically employed for this purpose. A good correlation between the signs and relative intensities of the major bands in the experimental and calculated spectra provides a high degree of confidence in the assignment.[12]
Comparison of Methods
| Technique | Principle | Advantages | Limitations | Suitability for 5-chloro-2,3-dihydro-1-benzofuran-3-amine |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous and definitive determination of 3D structure.[1] | Requires a high-quality single crystal, which can be difficult to obtain.[12] | High, especially with the presence of a chlorine atom for anomalous dispersion. |
| NMR with CDAs | Formation of diastereomers with distinct NMR spectra | Applicable to non-crystalline samples; requires small sample quantities.[9] | Can be complex to interpret; potential for racemization during derivatization. | High; Mosher's method is well-established for chiral amines. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Applicable to samples in solution; provides conformational information.[14] | Requires access to specialized instrumentation and computational resources. | High; provides a robust solution-state confirmation of stereochemistry. |
Table 2: Comparison of analytical techniques for determining the absolute stereochemistry of 5-chloro-2,3-dihydro-1-benzofuran-3-amine.
Conclusion
The determination of the absolute stereochemistry of 5-chloro-2,3-dihydro-1-benzofuran-3-amine is a critical step in its development as a potential pharmaceutical agent. While single-crystal X-ray crystallography remains the gold standard for its definitive nature, both NMR spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism offer powerful and reliable alternatives, particularly when suitable crystals cannot be obtained. The choice of method will depend on factors such as sample availability, physical form, and access to instrumentation. For a comprehensive and irrefutable assignment, employing at least two of these orthogonal techniques is highly recommended.
References
-
Allen, D. A., et al. (2018). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 95(4), 649-653. [Link]
-
Cui, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
